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molecular formula C15H22O6 B068725 Ethyl 3,4-bis(2-methoxyethoxy)benzoate CAS No. 183322-16-9

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Cat. No. B068725
M. Wt: 298.33 g/mol
InChI Key: VGFZRAVMWXHEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134015B2

Procedure details

3,4-Dihydroxy-benzoic acid ethyl ester (compound A′) (2.0 g) was dissolved in acetone (20 ml). Potassium carbonate (4.3 g) and 1-bromo-2-methoxy-ethane (compound D) (5 ml) were added to the solution at room temperature, and the mixture was then stirred at 70° C. for 24 hr. After the completion of the reaction, the reaction solution was allowed to stand for cooling at room temperature, and the reaction system was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was then subjected to separatory extraction with chloroform. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography using a hexane-acetone system to give 3,4-bis-(2-methoxy-ethoxy)-benzoic acid ethyl ester (3.06 g, yield 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)[CH3:2].[CH2:14]([O:16][C:17](=O)[C:18]1C=C(N2CCCCC2)C=CC=1N)C.[C:32](=[O:35])([O-])[O-].[K+].[K+].N1CCC[CH2:40][CH2:39]1>CC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:39][CH2:40][O:35][CH3:32])=[C:7]([O:12][CH2:18][CH2:17][O:16][CH3:14])[CH:6]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)N1CCCCC1)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 70° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
for cooling at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction system was concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
Distilled water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was then subjected to separatory extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)OCCOC)OCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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